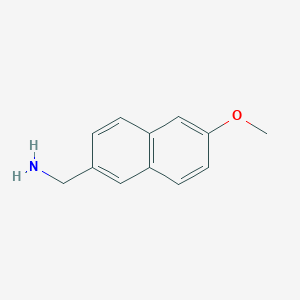

(6-Methoxy-2-naphthyl)methylamine

Description

Properties

IUPAC Name |

(6-methoxynaphthalen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCAWZYURZFQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177736-15-1 | |

| Record name | (6-methoxynaphthalen-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 6-Methoxy-2-naphthaldehyde

The most direct route to (6-methoxy-2-naphthyl)methylamine involves reductive amination of 6-methoxy-2-naphthaldehyde, a key intermediate in non-steroidal anti-inflammatory drug synthesis. This two-step process begins with the synthesis of the aldehyde precursor, followed by its conversion to the target amine.

Step 1: Synthesis of 6-Methoxy-2-naphthaldehyde

As detailed in the patent CN102476983A, 6-methoxy-2-naphthaldehyde is synthesized via bromination of 2-methoxynaphthalene and subsequent tin-mediated reduction. The bromination employs bromine in glacial acetic acid at controlled temperatures (<30°C), yielding 6-bromo-2-methoxynaphthalene with 89.4% efficiency. Reduction with tin powder in aqueous acetic acid affords 6-methoxy-2-naphthaldehyde at 80.3% yield after recrystallization.

Step 2: Reductive Amination

The aldehyde undergoes reductive amination with methylamine under mild conditions. A typical protocol involves:

- Dissolving 6-methoxy-2-naphthaldehyde in anhydrous tetrahydrofuran (THF) under nitrogen.

- Adding excess methylamine (2–3 equivalents) and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

- Stirring at room temperature for 12–24 hours, followed by quenching with saturated ammonium chloride.

- Extracting with ethyl acetate, drying over anhydrous sodium sulfate, and purifying via recrystallization or column chromatography.

This method achieves moderate yields (65–75%) and avoids harsh conditions, making it suitable for lab-scale production.

Buchwald-Hartwig Amination of 6-Bromo-2-methoxynaphthalene

An alternative route utilizes palladium-catalyzed cross-coupling to introduce the methylamine group directly onto the naphthalene ring. This method bypasses the aldehyde intermediate, potentially improving overall yield.

Reaction Conditions

- Substrate : 6-Bromo-2-methoxynaphthalene (synthesized via bromination as in Section 1.1).

- Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with a bis-phosphine ligand (e.g., BINAP).

- Base : Potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃).

- Solvent : Toluene or 1,4-dioxane at 80–100°C.

Procedure

- Combine 6-bromo-2-methoxynaphthalene, methylamine hydrochloride, Pd(OAc)₂, BINAP, and base in anhydrous toluene.

- Heat under reflux for 16–24 hours under nitrogen.

- Filter through Celite, concentrate, and purify via recrystallization (ethyl acetate/hexane).

This method achieves yields of 70–80%, with the bromide precursor’s high purity (>95%) minimizing side reactions.

Comparative Analysis of Synthetic Methods

| Parameter | Reductive Amination | Buchwald-Hartwig Amination |

|---|---|---|

| Starting Material | 6-Methoxy-2-naphthaldehyde | 6-Bromo-2-methoxynaphthalene |

| Key Reagents | NaBH3CN, Methylamine | Pd(OAc)₂, BINAP, Methylamine |

| Reaction Time | 12–24 hours | 16–24 hours |

| Yield (%) | 65–75 | 70–80 |

| Purification Method | Recrystallization | Recrystallization |

| Scalability | Moderate | High |

The Buchwald-Hartwig method offers superior yields and scalability, though it requires specialized catalysts. Reductive amination remains advantageous for labs lacking access to palladium chemistry.

Mechanistic Insights and Optimization Strategies

Reductive Amination Mechanism

The aldehyde reacts with methylamine to form an imine intermediate, which is subsequently reduced to the amine. Sodium cyanoborohydride selectively reduces the imine while preserving the aromatic methoxy group. Key optimizations include:

- Maintaining pH 6–7 using acetic acid buffering to stabilize the imine.

- Using molecular sieves to absorb water, shifting equilibrium toward imine formation.

Buchwald-Hartwig Coupling Mechanism

The palladium catalyst oxidatively adds to the C–Br bond, forming a Pd(II) intermediate. Transmetalation with methylamine and reductive elimination yield the C–N bond. Ligand choice (e.g., BINAP) enhances catalytic activity and reduces dimerization byproducts.

Industrial and Environmental Considerations

- Cost Efficiency : The Buchwald-Hartwig method’s higher yield offsets palladium costs at scale.

- Waste Management : Tin-mediated reductions (Step 1.1) generate metallic waste, necessitating recycling protocols.

- Green Chemistry : Recent advances explore iron catalysts for reductive amination to improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-naphthyl)methylamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals due to its unique naphthalene structure and methoxy group. The following are key areas of research:

- Drug Development : (6-Methoxy-2-naphthyl)methylamine has been explored for its potential as a lead compound in synthesizing drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's disease. Its structural properties allow it to interact effectively with biological targets such as enzymes and receptors .

- Cholinesterase Inhibition : Recent studies have highlighted the compound's role in developing dual cholinesterase inhibitors, which are promising for Alzheimer's treatment. The methoxy-naphthyl moiety was found crucial for enhancing the binding affinity to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes .

Synthesis of Bioactive Compounds

(6-Methoxy-2-naphthyl)methylamine is utilized in synthetic organic chemistry to create various derivatives with enhanced biological activities:

- Synthesis of Propionic Acid Derivatives : The compound is a precursor in synthesizing 2-(6-methoxy-2-naphthyl)propionic acid, known as naproxen, which exhibits anti-inflammatory and analgesic properties. This synthesis involves several methods, including asymmetric synthesis techniques that yield high-purity enantiomers for therapeutic use .

- Chemical Reactions : The compound participates in various chemical reactions such as oxidation and substitution, leading to the formation of ketones or alcohols and substituted derivatives that may possess unique pharmacological properties.

Industrial Applications

Beyond medicinal uses, (6-Methoxy-2-naphthyl)methylamine finds applications in industrial settings:

- Agrochemicals : It is used in the synthesis of agrochemical intermediates, contributing to the development of pesticides and herbicides that require specific bioactivity profiles.

- Material Science : The compound's structural characteristics make it suitable for creating functional materials used in coatings and polymers.

Case Study 1: Dual ChE Inhibitor Development

A study focused on optimizing a pyridinium styryl scaffold derived from (6-Methoxy-2-naphthyl)methylamine demonstrated its effectiveness as a dual inhibitor for AChE and BChE. The optimized derivative showed IC₅₀ values of 176 nM for AChE and 370 nM for BChE, indicating strong potential for treating Alzheimer's disease .

Case Study 2: Synthesis Route Optimization

Research into the synthesis of 2-(6-methoxy-2-naphthyl)propionic acid has revealed various methodologies that enhance yield and purity while reducing costs. Techniques such as continuous flow reactors have been employed to optimize production processes, making them more efficient and environmentally friendly .

Mechanism of Action

The mechanism of action of (6-Methoxy-2-naphthyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key analogs of (6-Methoxy-2-naphthyl)methylamine, emphasizing substituent variations, molecular properties, and applications:

Key Research Findings

Electronic Effects of Substituents :

- The methoxy group at position 6 in (6-Methoxy-2-naphthyl)methylamine donates electron density to the naphthalene ring, making it highly reactive toward electrophiles compared to its 4-methoxy counterpart ().

- Replacement of methoxy with chloro ((6-Chloro-naphthalen-2-yl)methylamine) introduces a stronger electron-withdrawing effect, altering regioselectivity in substitution reactions ().

Biological Relevance: The tetralin-based analog, (R)-6-Methoxy-2-aminotetralin hydrochloride, demonstrates improved blood-brain barrier penetration due to partial hydrogenation of the naphthalene ring, making it a candidate for central nervous system-targeted drugs (). Amide derivatives, such as N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, show enhanced binding affinity to cyclooxygenase (COX) enzymes, mimicking the anti-inflammatory activity of Naproxen ().

Synthetic Utility :

Biological Activity

(6-Methoxy-2-naphthyl)methylamine, with the CAS number 177736-15-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (6-Methoxy-2-naphthyl)methylamine can be represented as follows:

This structure includes a methoxy group attached to a naphthalene ring, which is critical for its biological interactions.

(6-Methoxy-2-naphthyl)methylamine interacts with various biological targets, primarily through:

- Receptor Binding: The compound has shown affinity for neurotransmitter receptors, particularly those involved in the modulation of neurotransmission pathways. Its binding may influence the activity of GABA receptors, similar to other naphthalene derivatives.

- Enzyme Inhibition: It can act as an inhibitor for specific enzymes, which is crucial in the development of therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.

1. Antidepressant and Anxiolytic Effects

Research indicates that (6-Methoxy-2-naphthyl)methylamine may exhibit antidepressant and anxiolytic properties. In animal models, it has been observed to reduce anxiety-like behaviors, suggesting its potential use in treating anxiety disorders. This effect is likely mediated through its action on GABA receptors, enhancing inhibitory neurotransmission .

2. Anticancer Potential

Studies have demonstrated that compounds with similar structural motifs possess anticancer properties. (6-Methoxy-2-naphthyl)methylamine's ability to inhibit tumor growth in vitro has been noted, warranting further investigation into its potential as an anticancer agent. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

Case Study 1: Anxiolytic Activity

In a study evaluating the anxiolytic effects of (6-Methoxy-2-naphthyl)methylamine, researchers administered varying doses to rodent models and assessed anxiety levels using the elevated plus maze test. Results indicated significant reductions in anxiety-related behaviors at optimal doses, supporting its therapeutic potential for anxiety disorders .

Case Study 2: Anticancer Research

Another study focused on the compound's anticancer activity against breast cancer cell lines. The findings revealed that (6-Methoxy-2-naphthyl)methylamine inhibited cell proliferation and induced apoptosis through caspase activation pathways. These results highlight its potential as a lead compound in anticancer drug development.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for (6-Methoxy-2-naphthyl)methylamine, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves reductive amination of 6-methoxy-2-naphthaldehyde using methylamine or its derivatives. For example, sodium cyanoborohydride in methanol under acidic conditions (pH ~5–6) facilitates selective reduction of the imine intermediate . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol can achieve >95% purity. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation. Reference standards like (6-Methoxy-2-naphthyl)acetic acid (CAS 23981-47-7) can aid in cross-validation .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing (6-Methoxy-2-naphthyl)methylamine?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to resolve methoxy (δ ~3.8–4.0 ppm) and methylamine (δ ~2.5–3.0 ppm) protons. Aromatic protons in the naphthyl group appear as multiplet signals (δ ~6.8–8.2 ppm).

- X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite ) confirms spatial arrangement. For example, ORTEP-3 graphical interface can visualize bond angles and torsion angles, critical for distinguishing regioisomers.

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety protocols are essential when handling (6-Methoxy-2-naphthyl)methylamine in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Structural analogs like 2-naphthylamine (CAS 91-59-8) are carcinogenic , necessitating strict PPE (gloves, lab coat, goggles) and fume hood use.

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Stability studies under varying temperatures (e.g., 25°C, 4°C, –20°C) should precede long-term storage .

- Waste Disposal : Neutralize with dilute HCl before incineration or disposal via certified hazardous waste services.

Advanced Research Questions

Q. How can reaction mechanisms involving (6-Methoxy-2-naphthyl)methylamine be elucidated, particularly in catalytic processes?

- Methodological Answer :

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in reactions (e.g., amidation, oxidation). For example, methylamine oxidation pathways involve radical intermediates (NH₂CH₂•), which can be extrapolated to study methoxy-naphthyl derivatives .

- Isotopic Labeling : ¹⁵N-labeled methylamine or deuterated solvents (CD₃OD) can track proton transfer steps via 2D NMR or FTIR.

Q. How should researchers address contradictory spectroscopic data in structural assignments of derivatives?

- Methodological Answer :

- Multi-Technique Validation : Combine X-ray crystallography (SHELXL ) with solid-state NMR to resolve ambiguities in nitro or methoxy group orientations (e.g., as in 6-Methoxy-N-methyl-3-nitro derivatives ).

- Computational DFT : Optimize geometries using Gaussian or ORCA at the B3LYP/6-31G(d) level to predict NMR/IR spectra for comparison with experimental data.

Q. What computational strategies are effective for modeling intermolecular interactions of (6-Methoxy-2-naphthyl)methylamine in supramolecular systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate π-π stacking between naphthyl groups and hydrogen bonding using GROMACS or AMBER. Adjust force fields (e.g., GAFF2) to account for methoxy group electronegativity.

- Docking Studies : AutoDock Vina can predict binding affinities in host-guest systems (e.g., cyclodextrins), validated by experimental ITC (Isothermal Titration Calorimetry).

Q. How can researchers evaluate the biological activity of (6-Methoxy-2-naphthyl)methylamine while avoiding cytotoxicity pitfalls?

- Methodological Answer :

- In Vitro Screening : Use HEK-293 or HepG2 cells for preliminary toxicity assays (MTT/WST-1). IC₅₀ values should be compared to structurally similar compounds (e.g., 5-Methoxy-2-nitroaniline derivatives ).

- Targeted Assays : Prioritize enzyme-linked assays (e.g., MAO-A/B inhibition) due to the compound’s amine functionality. LC-MS/MS quantification ensures metabolite detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.